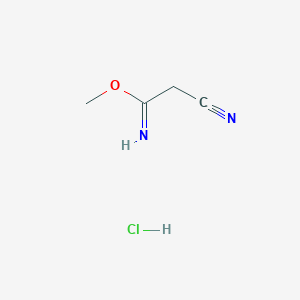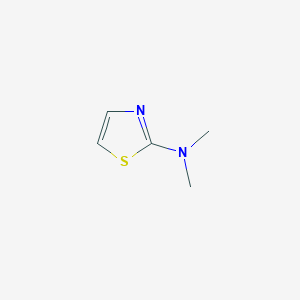
(4-Ethoxyphenyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Ethoxyphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 76014-10-3 . It has a molecular weight of 188.66 and its IUPAC name is 1-(4-ethoxyphenyl)hydrazine hydrochloride . It is stored at a temperature of 4 degrees Celsius . The compound is typically in the form of a powder .
Synthesis Analysis
The synthesis of “(4-Ethoxyphenyl)hydrazine hydrochloride” involves adding hydrochloric acid and sodium nitrite into aniline in sequence . The molar ratio of the aniline, the hydrochloric acid, and the sodium nitrite is 1: (2.3-3.2): (1-1.1) . The reaction is carried out at a temperature of 0-5 degrees Celsius . After the reaction, ammonium sulfate and hydrochloric acid are added . The molar ratio of the ammonium sulfate, the hydrochloric acid, and the aniline is 1: (2.-3.5): (2.5-3.0) . The process involves steps of reduction, hydrolysis, and acid-precipitation .Molecular Structure Analysis
The molecular formula of “(4-Ethoxyphenyl)hydrazine hydrochloride” is C8H13ClN2O . The InChI code is 1S/C8H12N2O.ClH/c1-2-11-8-5-3-7 (10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H . The Canonical SMILES is CCOC1=CC=C (C=C1)NN.Cl .Physical And Chemical Properties Analysis
“(4-Ethoxyphenyl)hydrazine hydrochloride” has a molecular weight of 188.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 188.0716407 g/mol . The topological polar surface area is 47.3 Ų . The heavy atom count is 12 .Aplicaciones Científicas De Investigación
-
General Information
-
Application in Protein Synthesis
- Summary of Application : The hydrazide chemistry has drawn attention in the field of protein chemical synthesis. Peptide or protein hydrazides can be used as key intermediates for different synthesis and modification purposes .
- Results or Outcomes : The use of hydrazide intermediates in protein synthesis offers useful and otherwise difficult-to-obtain biomacromolecules for biological and pharmaceutical studies .
- Preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole
- Summary of Application : “(4-Ethoxyphenyl)hydrazine hydrochloride” can be used in the preparation of other organic compounds. For example, it was used in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole .
- Results or Outcomes : The use of this compound in the synthesis of other organic compounds can lead to the production of new molecules with potential applications in various fields, such as pharmaceuticals or materials science .
-
Preparation of Other Organic Compounds
- Summary of Application : “(4-Ethoxyphenyl)hydrazine hydrochloride” can be used in the preparation of other organic compounds .
- Results or Outcomes : The use of this compound in the synthesis of other organic compounds can lead to the production of new molecules with potential applications in various fields, such as pharmaceuticals or materials science .
-
Potential Use in the Synthesis of Triazine and Tetrazine Systems
- Summary of Application : While not specifically mentioned, hydrazine derivatives like “(4-Ethoxyphenyl)hydrazine hydrochloride” could potentially be used in the synthesis of triazine and tetrazine systems, which are special classes of heterocyclic compounds .
- Results or Outcomes : The synthesis of triazine and tetrazine systems can lead to the production of new molecules with potential applications in various fields, such as pharmaceuticals or materials science .
Safety And Hazards
“(4-Ethoxyphenyl)hydrazine hydrochloride” is classified as an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . Adequate ventilation is required and all sources of ignition should be removed .
Propiedades
IUPAC Name |
(4-ethoxyphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-11-8-5-3-7(10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROBGBQPYPYDFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)hydrazine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)







![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)

